Technical Guide: 7-Hydroxy Granisetron-d3 Hydrochloride
Technical Guide: 7-Hydroxy Granisetron-d3 Hydrochloride
Content Type: Technical Reference & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals
Executive Summary
7-Hydroxy Granisetron-d3 Hydrochloride is a stable isotope-labeled (SIL) analog of 7-hydroxy granisetron, the primary active metabolite of the antiemetic drug granisetron. This compound serves as a critical Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its primary utility lies in normalizing matrix effects, extraction efficiency, and ionization variability during the pharmacokinetic (PK) profiling of granisetron. By mimicking the physicochemical properties of the target analyte while offering a distinct mass shift (+3 Da), it ensures high-precision quantitation in complex biological matrices (plasma, urine) required for regulatory submissions and metabolic stability studies.
Chemical Identity & Properties
This section details the physicochemical characteristics of the reference standard. The deuterated form (d3) typically incorporates three deuterium atoms on the N-methyl group, ensuring kinetic stability and minimal isotope exchange.
| Property | Specification |
| Compound Name | 7-Hydroxy Granisetron-d3 Hydrochloride |
| CAS Number | 2124272-03-1 (HCl salt) |
| Unlabeled Parent CAS | 133841-04-0 (7-OH Granisetron HCl) |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂[1] • HCl |
| Molecular Weight | ~367.89 g/mol (Salt); ~331.44 g/mol (Free Base) |
| Chemical Structure | Indazole-3-carboxamide derivative (7-hydroxylated) |
| Isotopic Purity | Typically ≥ 99% atom % D |
| Solubility | Soluble in Water, Methanol, DMSO |
| Storage | -20°C, hygroscopic (Store under inert gas recommended) |
Metabolic Context & Biological Relevance
Understanding the formation of 7-hydroxy granisetron is essential for designing relevant DMPK assays. Granisetron is extensively metabolized in the liver.[2]
The CYP1A1 Pathway
While CYP3A4 mediates N-demethylation, the primary route for the formation of the active metabolite 7-hydroxy granisetron is mediated by CYP1A1 . This makes 7-hydroxy granisetron a specific biomarker for CYP1A1 activity in granisetron metabolism studies.
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Bioactivity: The 7-hydroxy metabolite retains significant affinity for the 5-HT3 receptor, contributing to the therapeutic duration of action.
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Clinical Relevance: Variability in CYP1A1 expression can alter the ratio of parent drug to metabolite, necessitating simultaneous quantification of both species.
Metabolic Pathway Diagram
The following diagram illustrates the hepatic biotransformation of Granisetron.
Figure 1: Hepatic metabolic pathways of Granisetron, highlighting the CYP1A1-mediated formation of 7-Hydroxy Granisetron.
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines a validated approach for using 7-Hydroxy Granisetron-d3 HCl as an Internal Standard. This workflow is designed to overcome common challenges such as ion suppression from plasma phospholipids.
Why Deuterated (d3)?
Using a structural analog (like ondansetron) as an IS is often insufficient due to differences in retention time and ionization efficiency. The d3-labeled IS co-elutes with the analyte, experiencing the exact same matrix effects at the electrospray ionization (ESI) source. This provides a self-correcting mechanism for:
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Matrix Effects: Suppression or enhancement of signal by co-eluting plasma components.
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Recovery Loss: Variations in extraction efficiency during SPE or Protein Precipitation.
Experimental Workflow
Objective: Quantify 7-Hydroxy Granisetron in human plasma (Range: 0.1 – 100 ng/mL).
Step 1: Sample Preparation (Solid Phase Extraction - SPE)[3]
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Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent).
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Procedure:
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Aliquot 200 µL plasma.
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Add 20 µL of IS Working Solution (7-Hydroxy Granisetron-d3, 100 ng/mL in 50% MeOH).
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Dilute with 200 µL 2% Formic Acid (aq) to disrupt protein binding.
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Load onto conditioned SPE plate.
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Wash 1: 2% Formic Acid.
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Wash 2: 100% Methanol (removes neutrals/phospholipids).
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Elute: 5% Ammonium Hydroxide in Methanol.
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Evaporate to dryness and reconstitute in Mobile Phase.
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Step 2: LC Conditions[4]
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Column: High-strength silica C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
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Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
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Gradient:
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0-0.5 min: 5% B (Isocratic hold)
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0.5-3.0 min: 5% -> 90% B (Linear ramp)
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3.0-4.0 min: 90% B (Wash)
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4.1 min: Re-equilibrate to 5% B.
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Step 3: MS/MS Detection (MRM Mode)
Operate in Positive ESI (+) mode. The transition parameters must be optimized for the specific instrument (Collision Energy, Cone Voltage).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role |
| 7-OH Granisetron | 329.2 [M+H]⁺ | 138.1 / 154.1 | Quantifier / Qualifier |
| 7-OH Granisetron-d3 | 332.2 [M+H]⁺ | 138.1 / 141.1* | Internal Standard |
*Note: The product ion for the d3 variant depends on whether the fragmentation retains the deuterated methyl group. Always verify the fragmentation pattern during method development.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the quantification of 7-Hydroxy Granisetron using the d3 Internal Standard.
Handling & Stability
To ensure the integrity of the reference standard, strict adherence to handling protocols is required.
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Hygroscopicity: The hydrochloride salt form is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
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Solubility: Dissolve primary stock solutions in DMSO or Methanol . Aqueous working solutions should be prepared fresh daily to prevent hydrolytic degradation or adsorption to glass surfaces.
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Long-Term Storage: Store powder at -20°C or lower. Solutions are generally stable for 1 month at -20°C if protected from light.
References
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National Institutes of Health (PubMed). Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron. [Link]
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National Institutes of Health (PubMed). CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes. [Link]
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Wiley Online Library (Biomed. Chromatogr.). Development and validation of a sensitive LC-MS/MS method for the simultaneous analysis of granisetron and 7-hydroxy granisetron. [Link][2][5]
Sources
- 1. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS 2124272-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. medkoo.com [medkoo.com]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
